Enhanced Reactivity at the Pyridine Nitrogen Due to 2-Position Substitution
Quantum chemical calculations demonstrate that 2-substituted thiazoles exhibit the highest susceptibility to electrophilic attack at the pyridine nitrogen atom compared to 4- and 5-substituted regioisomers. The reactivity sequence, based on Fukui function descriptors, is: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This is attributed to resonance effects from electron-donating substituents at the 2-position enhancing nucleophilicity at the nitrogen.
| Evidence Dimension | Reactivity toward electrophilic attack at pyridine nitrogen |
|---|---|
| Target Compound Data | Highest in sequence (2-substituted thiazole class) |
| Comparator Or Baseline | 4-substituted thiazoles and 5-substituted thiazoles |
| Quantified Difference | 2-substituted > 5-substituted > 4-substituted (relative Fukui function values) |
| Conditions | Gas-phase quantum chemical calculations at B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels |
Why This Matters
This established reactivity order means that 2-(thiazol-2-ylmethoxy)ethanol will react faster and more selectively in electrophilic substitution or coordination reactions than its 4- or 5-regioisomeric analogs, offering a kinetic advantage in synthetic applications.
- [1] Monatsh Chem. 2014, 145, 1769–1776. Theoretical studies on the reactivity of thiazole derivatives. DOI: 10.1007/s00706-014-1258-x. View Source
